molecular formula C18H19FN2O3S B3448524 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide

Cat. No.: B3448524
M. Wt: 362.4 g/mol
InChI Key: GXDSJCJIXRXHGH-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide is a complex organic compound that features a dihydroisoquinoline moiety, a fluoro-substituted benzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydroisoquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline core.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the dihydroisoquinoline intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can interact with neurotransmitter receptors, while the sulfonamide group can inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol
  • 3,4-Dihydroisoquinoline-2(1H)-carbothioamide
  • 2-(1H-Indol-1-yl)ethanol

Uniqueness

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide is unique due to the presence of the fluoro group and the sulfonamide moiety, which confer distinct chemical properties and biological activities compared to similar compounds. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-20(25(23,24)17-8-6-16(19)7-9-17)13-18(22)21-11-10-14-4-2-3-5-15(14)12-21/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDSJCJIXRXHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC2=CC=CC=C2C1)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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